6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid
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Overview
Description
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzoic acid.
Cyclization: The 2-aminobenzoic acid undergoes cyclization with phosgene or a similar reagent to form the quinazoline ring.
Chlorination: The resulting quinazoline derivative is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6th position.
Oxidation: The final step involves the oxidation of the intermediate to form the 4-oxo group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-hydroxyquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
- 6-Chloro-4-oxo-1,4-dihydroquinazoline-3-carboxylic acid
- 6-Chloro-4-oxo-1,4-dihydroquinazoline-4-carboxylic acid
Uniqueness
6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 7th position, combined with the chlorine atom at the 6th position, provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-1-5-7(2-4(6)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHRGPJUDAYAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)C(=O)O)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697390 |
Source
|
Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758710-85-9 |
Source
|
Record name | 6-Chloro-4-oxo-1,4-dihydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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